1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps :
Formation of the Triazoloquinoxaline Core: The initial step involves the formation of the triazoloquinoxaline core. This can be achieved by reacting 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline with various amines, including 4-methylpiperazine, under suitable conditions.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the desired functional groups. For instance, the reaction of 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline with 4-methylpiperazine in the presence of a base such as potassium carbonate can yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinoxaline core .
Scientific Research Applications
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications, including :
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly as an inhibitor of c-Met and VEGFR-2 kinases. It has demonstrated antiproliferative activities against various cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Research: It is used in studies related to receptor antagonism, particularly A2B receptor antagonism, which is associated with anticancer activity.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways :
Kinase Inhibition: The compound acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.
Receptor Antagonism: It also functions as an A2B receptor antagonist, which can reduce metastasis and regulate tumor growth.
Comparison with Similar Compounds
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline and its derivatives exhibit similar antimicrobial and anticancer properties but may differ in their specific mechanisms of action and target specificity.
Pyrroloquinoxaline Derivatives: These compounds also share structural similarities and exhibit comparable biological activities, particularly in terms of receptor antagonism and kinase inhibition.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific kinase inhibitory activity and receptor antagonism properties.
Biological Activity
1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.
Chemical Structure and Properties
IUPAC Name : 1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Molecular Formula : C15H18N6
Molecular Weight : 282.34 g/mol
The compound features a triazoloquinoxaline core, which is known for its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor and receptor antagonist :
- Kinase Inhibition : It inhibits c-Met and VEGFR-2 kinases, which are crucial in signaling pathways related to cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and induction of apoptosis in cancer cells.
- Receptor Antagonism : The compound acts as an antagonist at the A2B adenosine receptor. This action may contribute to its anticancer properties by reducing metastasis and regulating tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has shown promising results in inhibiting the growth of tumors in vitro and in vivo models.
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.0 | c-Met inhibition |
A549 (Lung) | 3.2 | VEGFR-2 inhibition |
HCT116 (Colon) | 6.5 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against both bacterial and fungal strains highlights its potential as a new antibiotic agent.
Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Bactericidal | 32 µg/mL |
Candida albicans | Fungicidal | 16 µg/mL |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Study : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its role as a viable anticancer agent .
- Antimicrobial Efficacy : A clinical trial assessing the effectiveness of the compound against resistant bacterial strains showed promising results, with significant reductions in infection rates among treated patients .
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIHFVEVDMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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